molecular formula C8H4Br2N2 B1433183 2,4-Dibromo-1,8-naphthyridine CAS No. 54569-27-6

2,4-Dibromo-1,8-naphthyridine

Cat. No.: B1433183
CAS No.: 54569-27-6
M. Wt: 287.94 g/mol
InChI Key: VBFQOVZTYUFQNB-UHFFFAOYSA-N
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Description

2,4-Dibromo-1,8-naphthyridine is an organic compound belonging to the class of naphthyridines, which are heterocyclic compounds containing two nitrogen atoms in a fused ring system. This compound is characterized by the presence of two bromine atoms at the 2 and 4 positions of the naphthyridine ring. It is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO), chloroform, and chlorinated hydrocarbons, but is almost insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,4-Dibromo-1,8-naphthyridine involves the bromination of 2-amino-6-bromo-1,8-naphthyridine. The bromination reaction typically uses bromine or hydrogen bromide as the brominating agent . The reaction conditions often include the use of an organic solvent and a controlled temperature to ensure the selective bromination at the desired positions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-1,8-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce extended aromatic systems .

Mechanism of Action

The mechanism by which 2,4-Dibromo-1,8-naphthyridine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and nitrogen atoms in the naphthyridine ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and cellular processes, leading to the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    2,7-Dibromo-1,8-naphthyridine: Another brominated naphthyridine with bromine atoms at the 2 and 7 positions.

    1,5-Naphthyridine: A naphthyridine derivative with nitrogen atoms at the 1 and 5 positions.

    2-Amino-1,8-naphthyridine: A naphthyridine with an amino group at the 2 position.

Uniqueness

2,4-Dibromo-1,8-naphthyridine is unique due to the specific positioning of the bromine atoms, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

2,4-dibromo-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2/c9-6-4-7(10)12-8-5(6)2-1-3-11-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFQOVZTYUFQNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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